N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(2-methoxyphenoxy)propanamide
Description
N-[3-(3,4-Difluorophenyl)isoxazol-5-yl]-2-(2-methoxyphenoxy)propanamide is a synthetic small molecule characterized by a central isoxazole ring substituted with a 3,4-difluorophenyl group at position 3 and a propanamide side chain bearing a 2-methoxyphenoxy moiety. The difluorophenyl group enhances lipophilicity and metabolic stability, while the methoxyphenoxy substituent may influence binding interactions with biological targets .
Properties
Molecular Formula |
C19H16F2N2O4 |
|---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2-methoxyphenoxy)propanamide |
InChI |
InChI=1S/C19H16F2N2O4/c1-11(26-17-6-4-3-5-16(17)25-2)19(24)22-18-10-15(23-27-18)12-7-8-13(20)14(21)9-12/h3-11H,1-2H3,(H,22,24) |
InChI Key |
YKLNBEFFGRUSHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC(=NO1)C2=CC(=C(C=C2)F)F)OC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(2-methoxyphenoxy)propanamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of Difluorophenyl Group: The difluorophenyl group can be introduced via a halogenation reaction using fluorinating agents such as Selectfluor.
Attachment of Methoxyphenoxy Group: The methoxyphenoxy group can be attached through an etherification reaction using methoxyphenol and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis and continuous flow chemistry could be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(2-methoxyphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(2-methoxyphenoxy)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(2-methoxyphenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The compound’s closest analogs include agrochemicals and synthetic intermediates with variations in aromatic substitution, heterocyclic cores, and side chains. Key comparisons are summarized below:
Table 1: Structural and Functional Comparisons
Key Differences and Implications
Aromatic Substitution: The difluorophenyl group in the target compound offers improved metabolic stability compared to Propanil’s dichlorophenyl group due to fluorine’s electronegativity and resistance to oxidative degradation . Methoxyphenoxy vs. Oxazolidinone: Oxadixyl’s oxazolidinone ring enhances systemic mobility in plants, whereas the target’s methoxyphenoxy group may favor localized activity due to reduced solubility .
Heterocyclic Core: Isoxazole (target) vs. However, pyrazole-containing compounds often exhibit broader-spectrum biological activity .
Biological Activity :
- Propanil’s herbicidal activity relies on inhibiting acetolactate synthase (ALS), but its dichlorophenyl group is prone to detoxification in resistant weeds. The target’s difluorophenyl group could mitigate this resistance .
- Compound 5 () demonstrated moderate activity in preliminary assays (yield 60%, m.p. 126–127°C), suggesting the target compound may require optimization for enhanced efficacy .
Research Findings and Data
Physicochemical Properties
- Thermal Stability : The isoxazole core contributes to a higher melting point (>150°C estimated) compared to Propanil (m.p. 93°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
